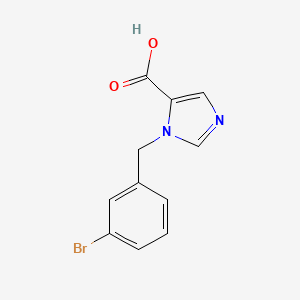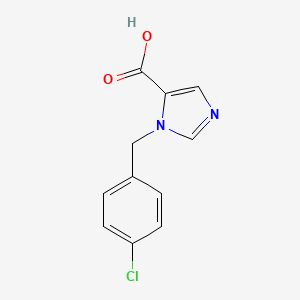
2,7-Diiodofluoren-9-one
Vue d'ensemble
Description
2,7-Diiodofluoren-9-one is a chemical compound related to the fluorene family, which is of significant interest in the field of organic electronics due to its potential applications in creating conjugated polymeric materials. The compound is characterized by the presence of iodine atoms at the 2 and 7 positions of the fluorene core and a ketone group at the 9 position.
Synthesis Analysis
The synthesis of related fluorene derivatives has been reported through various methods. For instance, a highly efficient and economical procedure for the preparation of dibromo and diiodo fluorene derivatives has been developed, which could be adapted for the synthesis of this compound . Additionally, the synthesis of 2,7-substituted fluorenones has been achieved through heterocoupling reactions, suggesting that similar strategies could be employed for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of fluorene derivatives can be determined through techniques such as single-crystal XRD analysis. For example, the crystal structure of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one was successfully elucidated using this method . This indicates that the molecular structure of this compound could also be characterized in a similar fashion to understand its crystalline properties and molecular geometry.
Chemical Reactions Analysis
Fluorene derivatives are known to participate in various chemical reactions, which can be used to further modify their structure and properties. The Sonogashira coupling reaction is one such reaction that has been utilized to synthesize substituted fluorenones . This knowledge can be applied to this compound to create new materials with desired electronic and optical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are closely related to their molecular structure. For example, the synthesis of 9,9-dialkyl-2,7-dibromofluorene has shown that these compounds can have good solubility and desirable electronic and optical properties . The luminescent properties of fluorene derivatives, such as those observed in 2,2-difluoro-4-(9H-fluorene-2-yl)-6-methyl-1,3,2-dioxaborine, are also of great interest for applications in optoelectronic devices . These findings suggest that this compound may also exhibit unique physical and chemical properties that could be exploited in various applications.
Applications De Recherche Scientifique
Electrochemical Behavior and Detection
- Electrochemical Analysis : The electrochemical behavior of similar compounds like 2,7-dinitrofluoren-9-one has been investigated using various electrochemical methods. These studies provide insights into the electron exchange mechanisms and help in developing optimal conditions for the determination of such compounds in environmental samples like drinking water (Vyskočil & Barek, 2009).
Synthesis and Structural Analysis
- Chemical Synthesis : Research on derivatives of fluorenone, like 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, involves synthesizing these compounds and analyzing their crystal structure through XRD analysis. This contributes to the understanding of their molecular architecture and potential applications in materials science (Podda et al., 2023).
Electron Transport and Optical Properties
Electron Transporting Materials : Studies on 2,7-substituted hexafluoroheterofluorenes, which are structurally related to 2,7-diiodofluoren-9-one, reveal their potential as building blocks for materials with useful electron transport properties. Their low LUMO energy levels and fluorescence emission spectra indicate potential applications in electronic devices (Geramita, McBee, & Tilley, 2009).
Fluorescence Properties : The synthesis of poly(fluorene-2,7-vinylene)s containing oligo(thiophene)s and their unique emission properties highlight the role of fluorene derivatives in the development of materials with specific optical characteristics. The emission intensities of these compounds depend on the degree of conjugation, indicating their potential in photonics and optoelectronics (Kuwabara et al., 2011).
Photodecaging and Photochemistry
- Photodecaging Studies : Research on compounds like 2,7-dihydroxy and dimethoxyfluorene derivatives, which are structurally similar to this compound, focuses on their photochemical behavior. Understanding the mechanism of photodecaging in these compounds is vital for applications in photochemistry and phototherapy (Roxin, Chase, Jeffers, & Lukeman, 2011).
Propriétés
IUPAC Name |
2,7-diiodofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6I2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLJRWMARKAKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C3=C2C=CC(=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343731 | |
| Record name | 2,7-diiodofluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16218-30-7 | |
| Record name | 2,7-Diiodo-9H-fluoren-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16218-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-diiodofluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-DIIODO-FLUOREN-9-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B3032317.png)
![5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3032318.png)
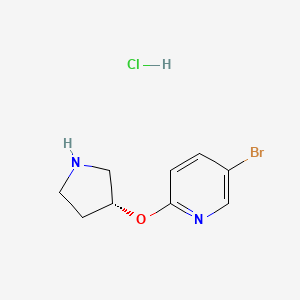


![Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B3032325.png)
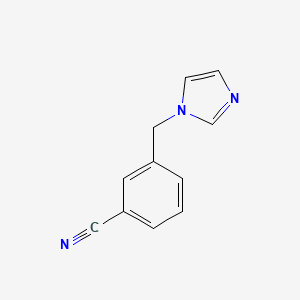

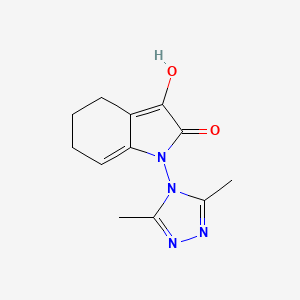
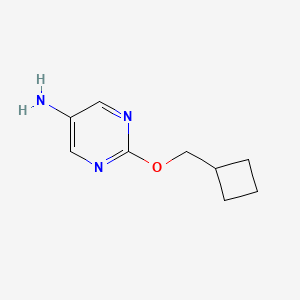
![1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3032334.png)
![1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3032335.png)
